molecular formula C12H12N2O2 B6615173 methyl 2-benzyl-1H-imidazole-4-carboxylate CAS No. 1195682-63-3

methyl 2-benzyl-1H-imidazole-4-carboxylate

Cat. No.: B6615173
CAS No.: 1195682-63-3
M. Wt: 216.24 g/mol
InChI Key: YVOMEVFUFWTVFC-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-1H-imidazole-4-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl ester group at the fourth position of the imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-benzyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with glyoxal in the presence of ammonium acetate, followed by esterification with methanol. The reaction conditions often require a catalyst, such as p-toluenesulfonic acid, and are carried out under reflux conditions to ensure complete cyclization and esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Alcohols or aldehydes

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Methyl 2-benzyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
  • Ethyl-2-ethoxy-3-(2’-N-hydroxycarbamimidoyl)biphenyl-4-yl)methyl-3H-benzo[d]imidazole-4-carboxylate

Uniqueness

Methyl 2-benzyl-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties The presence of the benzyl group enhances its lipophilicity, making it more suitable for crossing biological membranes

Properties

IUPAC Name

methyl 2-benzyl-1H-imidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-12(15)10-8-13-11(14-10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVOMEVFUFWTVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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